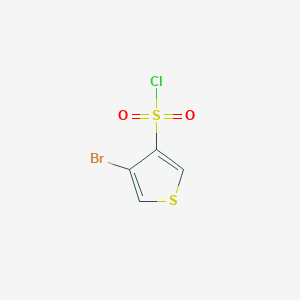

4-bromothiophene-3-sulfonyl Chloride

説明

特性

IUPAC Name |

4-bromothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOPBRYPDVISQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383283 | |

| Record name | 4-bromothiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111283-90-0 | |

| Record name | 4-bromothiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

4-bromothiophene-3-sulfonyl chloride can be synthesized through the sulfonylation of 4-bromothiophene. The process typically involves the reaction of 4-bromothiophene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

4-bromothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.

Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

科学的研究の応用

1. Intermediate for Drug Synthesis:

4-Bromothiophene-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It can react with amines to form sulfonamide derivatives, which are known for their antibacterial properties. Sulfonamides have been historically significant as chemotherapeutic agents against bacterial infections .

2. Antiviral and Anticancer Activities:

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antiviral and anticancer effects. For instance, compounds derived from sulfonamides have shown potential against HIV and various cancer cell lines . The incorporation of the thiophene moiety enhances the pharmacological profile of these compounds.

Agrochemical Applications

1. Insecticides and Herbicides:

The compound has also been explored in the formulation of agrochemicals. Sulfonyl chlorides can act as key building blocks in the synthesis of insecticides and herbicides, providing effective solutions for pest control in agriculture .

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing novel sulfonamide derivatives from this compound demonstrated improved antibacterial activity compared to traditional sulfonamides. The derivatives were tested against various bacterial strains, showing significant efficacy .

Case Study 2: Development of Antiviral Compounds

Another research project investigated the antiviral properties of compounds synthesized from this sulfonyl chloride. The study highlighted its effectiveness against specific viral targets, paving the way for new antiviral therapies .

作用機序

The mechanism of action of 4-bromothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride group.

類似化合物との比較

Comparison with Similar Compounds

The reactivity and utility of 4-bromothiophene-3-sulfonyl chloride are influenced by its substitution pattern and functional groups. Below is a structural and functional comparison with related sulfonyl chlorides and thiophene derivatives:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| 4-Bromo-3-thiophenesulfonyl chloride | 111283-90-0 | C₄H₂BrClO₂S₂ | 261.54 | Bromine (4-position), sulfonyl chloride (3) |

| 4-Bromo-2,5-dichlorothiophene-3-sulfonyl chloride | - | C₄BrCl₃O₂S₂ | 338.63 | Bromine (4), chlorine (2,5), sulfonyl chloride (3) |

| 5-Bromo-4-methoxythiophene-3-carbonyl chloride | 162848-22-8 | C₆H₃BrClO₂S | 265.51 | Bromine (5), methoxy (4), carbonyl chloride (3) |

| 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride | 1305710-76-2 | C₉H₅BrClNO₂S₂ | 338.63 | Bromophenyl (2), thiazole ring, sulfonyl chloride (4) |

| 4′-Methylbiphenyl-3-sulfonyl chloride | 885950-93-6 | C₁₃H₁₁ClO₂S | 266.74 | Biphenyl backbone, methyl (4′), sulfonyl chloride (3) |

Key Comparative Analysis

Halogenation and Reactivity: The presence of bromine in this compound facilitates electrophilic substitution reactions. 5-Bromo-4-methoxythiophene-3-carbonyl chloride (Row 3) replaces the sulfonyl chloride with a carbonyl chloride (-COCl). This group is less electrophilic than -SO₂Cl, making it more selective in amidation or esterification reactions .

Heterocyclic vs. Biphenyl Systems: The thiazole ring in 2-(3-bromophenyl)-1,3-thiazole-4-sulfonyl chloride (Row 4) introduces a nitrogen atom, enabling hydrogen bonding and coordination chemistry. This contrasts with the purely aromatic thiophene system in the target compound, which lacks such sites . 4′-Methylbiphenyl-3-sulfonyl chloride (Row 5) features a biphenyl structure, increasing hydrophobicity and steric bulk compared to monocyclic thiophene derivatives. The methyl group enhances solubility in non-polar solvents .

Functional Group Implications :

- Sulfonyl chlorides (-SO₂Cl) are highly reactive toward amines and alcohols, forming sulfonamides and sulfonate esters. In contrast, carbonyl chlorides (-COCl) in compounds like Row 3 are more suited for forming carboxylic acid derivatives .

- The electron-withdrawing nature of -SO₂Cl in this compound activates the thiophene ring for further halogenation or cross-coupling, whereas methoxy groups (Row 3) are electron-donating, deactivating the ring .

生物活性

4-Bromothiophene-3-sulfonyl chloride (BTSC) is a sulfonamide derivative of thiophene that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

BTSC is characterized by the presence of a bromine atom on the thiophene ring and a sulfonyl chloride functional group. The compound can be synthesized through various methods, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles.

- Coupling Reactions : It can participate in reactions such as Suzuki–Miyaura coupling to form biaryl compounds.

- Oxidation and Reduction : The thiophene ring can undergo oxidation or reduction under specific conditions.

The biological activity of BTSC is primarily attributed to its sulfonyl chloride group, which can undergo nucleophilic substitution reactions. This reactivity allows BTSC to form covalent bonds with various biological macromolecules, potentially leading to inhibition of target enzymes or receptors involved in disease processes. The specific molecular targets often include proteins involved in signaling pathways related to cancer and inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BTSC against various pathogens. For instance, compounds derived from BTSC have shown significant activity against both Gram-positive and Gram-negative bacteria. A study evaluating the antibacterial effects of BTSC derivatives found that certain modifications to the sulfonamide group enhanced their potency against resistant bacterial strains .

Anticancer Potential

BTSC has also been investigated for its anticancer properties. In vitro studies demonstrated that BTSC derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the disruption of cellular signaling pathways crucial for tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Bromothiophene-3-Sulfonamide | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| 4-Bromothiophene-3-Sulfonyl Fluoride | HeLa (Cervical Cancer) | 15.0 | Inhibits cell cycle progression |

Case Studies

- Antibacterial Efficacy : A series of experiments were conducted using BTSC derivatives against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their parent compounds, suggesting a structure-activity relationship that could guide future drug design .

- Cytotoxicity in Cancer Models : In a study published in the Journal of Medicinal Chemistry, derivatives of BTSC were tested against various cancer cell lines, revealing that modifications to the thiophene ring significantly impacted their cytotoxicity profiles. Notably, one derivative showed an IC50 value of 9 µM against A549 lung cancer cells, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromothiophene-3-sulfonyl chloride, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via chlorosulfonation of 3-bromothiophene using chlorosulfonic acid under controlled temperatures (0–5°C). Yield optimization requires strict control of moisture, as sulfonyl chlorides hydrolyze readily. Post-reaction purification involves vacuum distillation or recrystallization in anhydrous solvents like dichloromethane. Reaction progress can be monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer: Key characterization methods include:

- 1H/13C NMR: Peaks for the thiophene ring (δ 7.2–7.8 ppm for protons; δ 120–140 ppm for carbons) and sulfonyl chloride group (δ 3.9–4.1 ppm for protons adjacent to SO2Cl).

- Mass spectrometry (EI): Molecular ion peak at m/z 255 (M+) with isotopic patterns consistent with bromine (1:1 for 79Br/81Br) .

- Elemental analysis: Confirm stoichiometry (C: ~18.8%, Br: ~31.3%, S: ~12.5%) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Answer: Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. The compound is moisture-sensitive; store under inert gas (argon/nitrogen) at 2–8°C. Reacts exothermically with water, releasing HCl and SO2. Emergency measures for exposure include flushing eyes/skin with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Answer: Contradictions often arise from impurities (e.g., residual solvents, hydrolyzed byproducts). Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile:water 70:30). Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to resolve inconsistencies .

Q. What strategies mitigate decomposition during long-term storage or catalytic applications?

- Answer: Stabilize the compound by:

- Storage: Use amber vials with PTFE-lined caps under anhydrous conditions. Add molecular sieves (3Å) to absorb trace moisture.

- Catalytic use: Pre-dry reaction vessels and employ scavengers (e.g., triethylamine) to neutralize HCl byproducts. Monitor degradation via IR spectroscopy (disappearance of SO2Cl stretch at ~1370 cm⁻¹) .

Q. How can computational methods aid in predicting reactivity or designing derivatives?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns at the thiophene ring. QSAR studies guide derivatization for enhanced bioactivity, such as substituting the sulfonyl chloride with amines or thiols. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. What analytical techniques resolve challenges in quantifying trace impurities in synthesized batches?

- Answer: Use LC-MS (ESI+) to detect hydrolyzed products (e.g., 4-bromothiophene-3-sulfonic acid, m/z 237). Quantify residual solvents via GC-MS (headspace analysis). For halogenated impurities, employ ICP-MS to measure bromine/chlorine ratios .

Data Contradiction and Regulatory Considerations

Q. How should researchers navigate conflicting regulatory classifications for this compound?

- Answer: While not listed under REACH Annex XIV (Authorization List), consult multiple SDSs (e.g., Alfa Aesar, BASF) for hazard classification. Note that analogues like benzothiophene sulfonyl chlorides may have stricter controls; preemptively follow GHS Category 1B (acute toxicity) protocols .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。